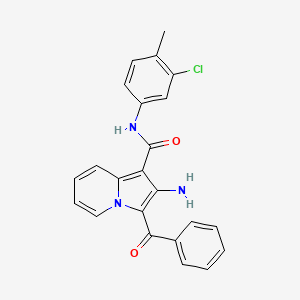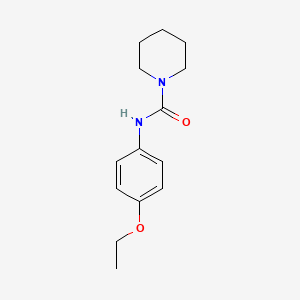
N-(4-ethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple steps, including acylation, deprotection, and salt formation. For example, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a scalable and facile process starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of N-phenyl piperidine analogs for HIV-1 reverse transcriptase inhibition involved the preparation of 3-carboxamides . The synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives was carried out starting from ethyl piperidine-4-carboxylate, indicating a multi-step synthetic route .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. For instance, the SAR of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors was discussed, and crystallographic evidence was used to understand the binding motif . In the case of serotonin antagonists, the structure-affinity relationship studies led to the discovery of compounds with improved selectivity by modifying the amide moiety .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions during their synthesis and interaction with biological targets. The synthesis often involves reactions such as acylation and the formation of carbohydrazide derivatives . The binding interactions of these compounds with biological targets, such as enzymes or receptors, can be studied through molecular docking, which provides insights into the chemical reactions at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. These properties are important for their pharmacokinetic profile and biological activity. For example, the TRPM8 antagonists' study showed that the optical resolution and screening of alcohols revealed that (R)-(-)-isomers were generally more potent, indicating the importance of stereochemistry . The pharmacokinetic profile of these compounds, such as oral bioavailability, is also a critical aspect of their evaluation .
Applications De Recherche Scientifique
Medical Imaging and Serotonin Receptors
Research has leveraged N-(4-ethoxyphenyl)piperidine-1-carboxamide analogs for advancements in medical imaging, specifically positron emission tomography (PET) for studying serotonin (5-HT) receptors in the brain. Studies show that analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been utilized for quantifying 5-HT1A receptor densities. This application is crucial for understanding the pathophysiology of neuropsychiatric disorders and monitoring therapeutic interventions (Kepe et al., 2006).
Antibacterial Research
In the fight against antibiotic-resistant bacteria, derivatives of this compound have been explored for their potential to selectively kill bacterial persisters. These are cells that can tolerate antibiotic treatment without acquiring resistance, posing a significant challenge in treating infections. A study demonstrated that certain chemical compounds related to this compound could lead persisters to antibiotic-induced cell death, marking a pivotal step toward eradicating difficult-to-treat bacterial infections without affecting normal, antibiotic-sensitive cells (Kim et al., 2011).
Neurological Disease Research
The exploration of this compound derivatives extends to the study of neurological diseases like Alzheimer's disease (AD). PET imaging probes based on this compound have facilitated the in vivo quantification of 5-HT1A receptors in AD patients, contributing to our understanding of the disease's neurochemical basis and assisting in the development of targeted therapies. These studies underline the importance of 5-HT1A receptors in cognitive functions and offer insights into how their dysregulation may contribute to AD pathology (Plenevaux et al., 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-8-6-12(7-9-13)15-14(17)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIIREIZCSHSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

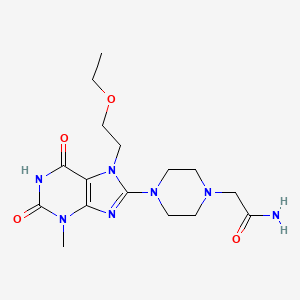
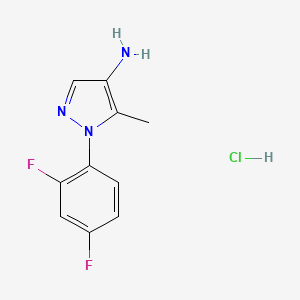
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)
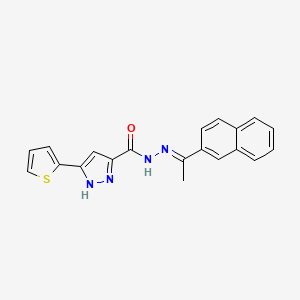

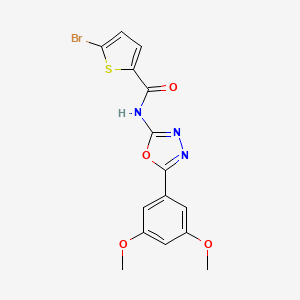
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

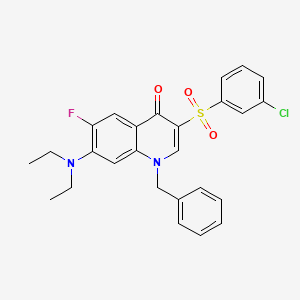
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)
![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)
